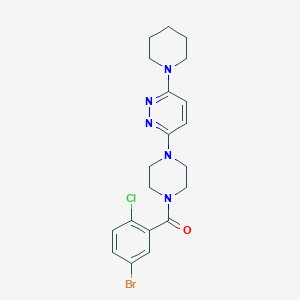

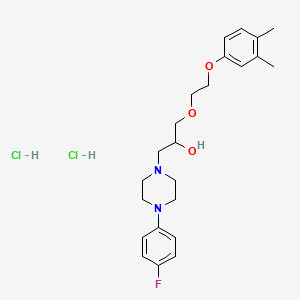

![molecular formula C23H22ClN3 B2420256 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 861211-97-4](/img/structure/B2420256.png)

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole” is a complex organic molecule that contains several functional groups and structural features. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This benzimidazole core is substituted with a tert-butylbenzyl group at the 1-position and a 2-chloro-3-pyridinyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzimidazole and pyridine), a benzyl group, and a tert-butyl group. The presence of the chlorine atom on the pyridine ring would make that part of the molecule more electronegative .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyridine rings, as well as the chlorine atom. The benzimidazole and pyridine rings are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings, benzyl group, and tert-butyl group would likely make the compound relatively nonpolar and hydrophobic. The chlorine atom could potentially form hydrogen bonds with other molecules .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has been studied in terms of its crystal structures and molecular interactions. Okmanov et al. (2022) investigated the crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. They observed a variance in the arrangement of planar benzimidazole and arylsulfonyl fragments in the crystal structures. The formation of weak C—H...O hydrogen-bonding interactions was a characteristic feature in all three crystal structures they studied (Okmanov et al., 2022).

Role in Organic Magnetic Materials

The compound has also been a subject of interest in the study of organic magnetic materials. Ferrer et al. (2001) synthesized and characterized highly stable nitroxide radicals of benzimidazole and analyzed their crystallography and magnetic susceptibility. Their findings indicated that these compounds crystallize as dimeric pairs with N−H hydrogen bond donors and N−O acceptors, showcasing a significant role in the magnetic behavior of these systems (Ferrer et al., 2001).

Biomedical Applications

Ray et al. (2007) reported on the biomedical applications of benzimidazole derivatives, particularly focusing on their anticancer and antimicrobial properties. They synthesized various Pd, Au, and Ag complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene and revealed that the palladium complexes displayed potent anticancer activity, while the gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).

Molecular Synthesis and Catalytic Activity

The compound's derivatives have also been studied in the context of molecular synthesis and catalytic activity. Akkoç et al. (2016) synthesized a series of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes, demonstrating their efficacy as catalysts in carbon–carbon bond-forming reactions. These compounds displayed good catalytic activity for the formation of asymmetric biaryl compounds (Akkoç et al., 2016).

Green Metric Evaluation

The compound's relevance extends to green chemistry as well. Gilbile et al. (2017) discussed the modified synthesis of related compounds, emphasizing the importance of N-oxidation and chlorination processes. Their study involved a green metrics assessment, focusing on atom economy, reaction mass efficiency, and E-factor, illustrating the compound's potential in environmentally conscious chemical synthesis (Gilbile et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3/c1-23(2,3)17-12-10-16(11-13-17)15-27-20-9-5-4-8-19(20)26-22(27)18-7-6-14-25-21(18)24/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHBVXVUNPWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

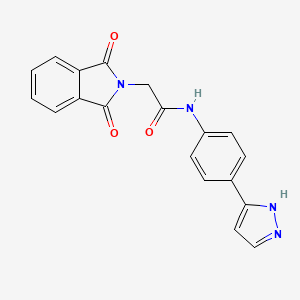

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)

![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)

![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)

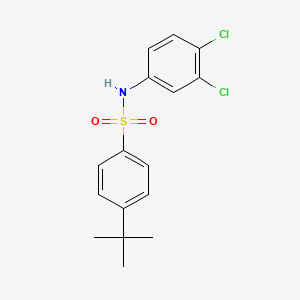

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)